2-Ethylhexylzinc bromide: This is an organozinc compound that is often used in various chemical reactions . It has a molecular formula of C8H17BrZn and a molecular weight of 258.51 .
Summary of Application: 2-Ethylhexylzinc bromide is used as a reagent in organic synthesis.
Methods of Application: The specific methods of application can vary depending on the reaction.
Results or Outcomes: The outcomes of these reactions can vary widely, but the use of 2-Ethylhexylzinc bromide can help to facilitate the formation of carbon-carbon bonds.
Summary of Application: 2-Ethylhexylzinc bromide is mentioned as a biochemical for proteomics research.
2-Ethylhexylzinc bromide is an organozinc compound with the formula C₈H₁₈BrZn. It is a colorless to pale yellow liquid that is highly reactive, particularly with moisture and air. This compound is often utilized in organic synthesis as a nucleophilic reagent, particularly in reactions involving carbonyl compounds and epoxides.
2-Ethylhexylzinc bromide can be synthesized through various methods:
textZn + C₈H₁₈Br → C₈H₁₈ZnBr
The primary applications of 2-ethylhexylzinc bromide include:
Interaction studies involving 2-ethylhexylzinc bromide primarily focus on its reactivity with various electrophiles. These studies indicate that it readily reacts with carbonyl compounds, forming alcohols through nucleophilic addition. Additionally, it has been shown to interact effectively with epoxides and esters, similar to Grignard reagents .
Several compounds share structural similarities or functional properties with 2-ethylhexylzinc bromide. Here are some notable examples:
Compound Name | Formula | Key Characteristics |
---|---|---|
Ethylmagnesium Bromide | C₂H₅MgBr | Stronger nucleophile; used extensively in Grignard reactions. |
Butyllithium | C₄H₉Li | Highly reactive organolithium compound; used for deprotonation and nucleophilic addition. |
Diethylzinc | (C₂H₅)₂Zn | Less sterically hindered; reacts similarly but less selectively than 2-ethylhexylzinc bromide. |
What sets 2-ethylhexylzinc bromide apart is its balance between steric hindrance and nucleophilicity, making it particularly useful for selective reactions where larger substituents might hinder access to certain electrophiles. Its unique structure allows for diverse applications in organic synthesis while maintaining manageable reactivity.